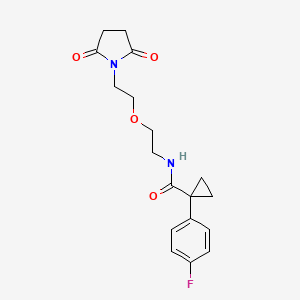

N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)-1-(4-氟苯基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

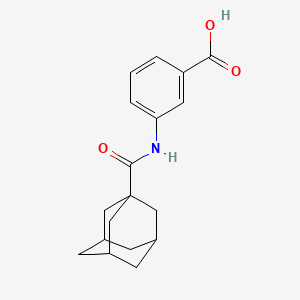

The synthesis of this compound involves an optimized coupling reaction . This process yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a hybrid structure of pyrrolidine-2,5-dione derivatives . This structure is believed to contribute to its potent anticonvulsant properties .Chemical Reactions Analysis

This compound interacts with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations of 100 µM or 500 µM .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its promising in vivo activity profile and drug-like properties . It has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .科学研究应用

放射性配体开发

该类化合物的一个重要应用是用于正电子发射断层扫描 (PET) 成像的放射性配体开发。例如,与 N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)-1-(4-氟苯基)环丙烷甲酰胺结构相关的化合物已显示出作为 PET 放射性配体对大脑中的血清素 5-HT1A 受体进行成像的希望。这些受体对于研究神经精神疾病至关重要。特别是环己烷甲酰胺衍生物表现出高脑摄取、慢脑清除和抗脱氟稳定性,使其成为 5-HT1A 受体体内定量的有力候选者(García et al., 2014)。

合成方法

研究还集中在开发用于 N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)-1-(4-氟苯基)环丙烷甲酰胺等化合物的有效合成方法。一项研究提出了一种密切相关化合物的快速高产合成方法,重点介绍了多步亲核取代反应和酯水解作为其合成中的关键步骤(Zhou et al., 2021)。

血清素受体和阿尔茨海默病

另一个应用涉及探索活脑中的血清素受体,特别是在阿尔茨海默病的背景下。使用该化合物的类似物的 PET 成像提供了对 5-HT1A 受体密度的见解,将受体减少与临床症状相关联,并展示了这些化合物在研究神经退行性疾病中的潜力(Kepe et al., 2006)。

抗菌和抗氧化研究

该化学家族中的化合物也已对其抗菌和抗氧化活性进行了评估。例如,环丙烷衍生物已显示出优异的抗菌和抗真菌特性,以及显着的抗氧化潜力,表明其广泛的药理应用(Raghavendra et al., 2016)。

抗结核活性

此外,与目标化合物结构相关的噻唑-氨基哌啶杂合类似物已被确定为结核分枝杆菌 GyrB 的新型抑制剂,显示出有希望的抗结核活性。这突出了它们在开发针对结核病的新型治疗剂中的潜在用途(Jeankumar et al., 2013)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4/c19-14-3-1-13(2-4-14)18(7-8-18)17(24)20-9-11-25-12-10-21-15(22)5-6-16(21)23/h1-4H,5-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZGOEPXNLIAOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705532.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2705536.png)

![N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2705541.png)

![N-[[3-(4-nitrophenyl)sulfonyl-2-oxazolidinyl]methyl]-N'-(2-pyridinylmethyl)oxamide](/img/structure/B2705545.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)

![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)

![9-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2705554.png)